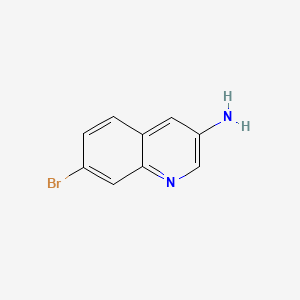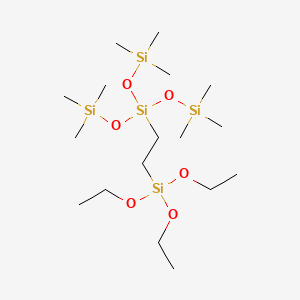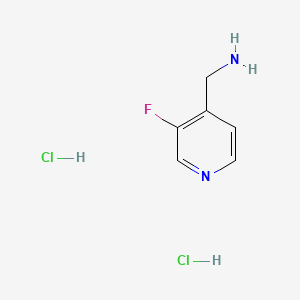
7-Bromoquinolin-3-amine
Übersicht
Beschreibung
7-Bromoquinolin-3-amine is a chemical compound with the molecular formula C9H7BrN2 . It is used for research and development purposes.
Synthesis Analysis
The synthesis of quinoline and its analogues, such as 7-Bromoquinolin-3-amine, has been a subject of numerous studies . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Bromoquinolin-3-amine consists of a quinoline ring with a bromine atom at the 7th position and an amine group at the 3rd position .Chemical Reactions Analysis
Quinoline and its analogues, including 7-Bromoquinolin-3-amine, are involved in various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, is also relevant .Physical And Chemical Properties Analysis
7-Bromoquinolin-3-amine is a solid substance . It has a molecular weight of 223.07 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
7-Bromoquinolin-3-amine is a chemical compound with the molecular formula C9H7BrN2 . It’s a derivative of quinoline, which consists of benzene fused with N-heterocyclic pyridine . Quinoline and its derivatives have received considerable attention in the field of medicinal chemistry due to their broad spectrum of bioactivity .
-
Medicinal Chemistry : Quinoline motifs have been used as a core template in drug design . They have a broad spectrum of bioactivity, making them useful in the development of various therapeutic agents . The methods of application or experimental procedures would depend on the specific drug being developed and the disease it is intended to treat. The results or outcomes obtained would also vary based on these factors.
-
Pharmacological Applications : Quinoline motifs have substantial efficacies for future drug development . They have been used in both in vivo and in vitro screenings, which could pave the way for novel drug development . The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific pharmacological study being conducted.
Zukünftige Richtungen
Quinoline and its analogues, including 7-Bromoquinolin-3-amine, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, future research may focus on the synthesis of bioactive derivatives and their potential pharmacological activities .
Eigenschaften
IUPAC Name |
7-bromoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYPYCCQBLGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680491 | |
| Record name | 7-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinolin-3-amine | |
CAS RN |
1266322-58-0 | |
| Record name | 7-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3-(2-propynyl)phenyl]- (9CI)](/img/no-structure.png)
![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)



![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![5,7-dichloro-1H-benzo[d]imidazol-6-amine](/img/structure/B594626.png)
![2-[Acetyl(methyl)amino]-N-(2,5-difluorophenyl)-2-phenylacetamide](/img/structure/B594627.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)